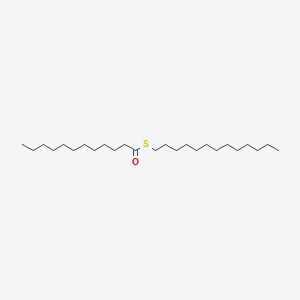

S-Tridecyl dodecanethioate

Beschreibung

S-Tridecyl dodecanethioate is a thioester compound characterized by a dodecanethioic acid backbone (C12H24S) esterified with a tridecyl group (C13H27). Thioesters, in general, exhibit unique reactivity due to the sulfur atom’s polarizability, making them critical intermediates in organic synthesis and biochemical processes. These compounds are noted for their ability to form micelles in aqueous media, enhancing reaction efficiency through hydrophobic interactions .

Eigenschaften

CAS-Nummer |

102896-30-0 |

|---|---|

Molekularformel |

C25H50OS |

Molekulargewicht |

398.7 g/mol |

IUPAC-Name |

S-tridecyl dodecanethioate |

InChI |

InChI=1S/C25H50OS/c1-3-5-7-9-11-13-14-16-18-20-22-24-27-25(26)23-21-19-17-15-12-10-8-6-4-2/h3-24H2,1-2H3 |

InChI-Schlüssel |

BPMJTZGLILQEKL-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCSC(=O)CCCCCCCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S-Tridecyl dodecanethioate typically involves the reaction of tridecyl alcohol with dodecanethiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Common catalysts used in this reaction include acids or bases that facilitate the formation of the thioester bond.

Industrial Production Methods: In an industrial setting, the production of S-Tridecyl dodecanethioate may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. The use of advanced purification techniques, such as distillation or chromatography, ensures the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions: S-Tridecyl dodecanethioate can undergo various chemical reactions, including:

Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: The compound can be reduced to yield the corresponding alcohol and thiol.

Substitution: The thioester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols and thiols.

Substitution: Various thioester derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: S-Tridecyl dodecanethioate is used as a reagent in organic synthesis, particularly in the formation of complex thioester compounds. It serves as a building block for the synthesis of more intricate molecules.

Biology: In biological research, S-Tridecyl dodecanethioate is studied for its potential role in modulating biological pathways. Its interactions with proteins and enzymes are of particular interest.

Medicine: The compound is being explored for its potential therapeutic applications, including its use as a drug delivery agent. Its ability to form stable thioester bonds makes it a candidate for targeted drug delivery systems.

Industry: S-Tridecyl dodecanethioate finds applications in the production of specialty chemicals, lubricants, and surfactants. Its unique chemical properties make it suitable for use in various industrial processes.

Wirkmechanismus

The mechanism of action of S-Tridecyl dodecanethioate involves its interaction with molecular targets, such as enzymes and proteins. The thioester group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in research and potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Thioesters and structurally related compounds vary in alkyl chain length and functional groups, leading to distinct physicochemical and reactive properties. Key comparisons include:

Reactivity in Aqueous Media

Thioesters like S-dodecyl dodecanethioate (C12-C12) and S-Tridecyl dodecanethioate (C13-C12) are hypothesized to exhibit superior amidation efficiency compared to shorter-chain analogs (e.g., S-dodecyl heptanethioate, C12-C7). Longer alkyl chains enhance micelle stability, promoting hydrophobic interactions between substrates. For instance, S-dodecyl dodecanethioate achieved ~80% amidation yield in water, while shorter-chain analogs showed reduced efficiency . In contrast, tert-dodecanethiol (C12 thiol) lacks the ester carbonyl group, limiting its participation in similar reactions .

Physical Properties

- Solubility: Longer alkyl chains (e.g., C13 in S-Tridecyl dodecanethioate) increase hydrophobicity, reducing water solubility but improving compatibility with nonpolar solvents like dichloromethane (MeCl2) .

- Thermal Stability: Thioesters generally decompose at higher temperatures (200–300°C) compared to alcohols (e.g., dodecanol, boiling point ~259°C) due to weaker C-S bonds .

Critical Analysis of Contradictions and Limitations

- highlights thioesters’ reactivity in water, but direct data on S-Tridecyl dodecanethioate is absent. Its properties are inferred from shorter-chain analogs.

- While dodecyl alcohol (C12) and tert-dodecanethiol (C12) share chain length with S-Tridecyl dodecanethioate, their functional groups lead to divergent applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.